3-(1H-benzimidazol-2-yl)-6-methoxy-N-naphthalen-1-ylchromen-2-imine

Beschreibung

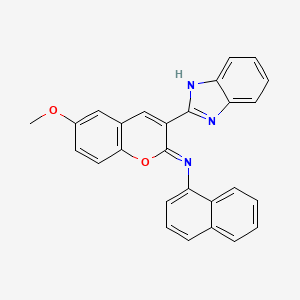

3-(1H-Benzimidazol-2-yl)-6-methoxy-N-naphthalen-1-ylchromen-2-imine is a heterocyclic compound featuring a chromen-2-imine backbone substituted with a benzimidazole moiety at the 3-position, a methoxy group at the 6-position, and a naphthalen-1-yl group at the imine nitrogen. Such structural features are common in pharmaceutical and materials chemistry, particularly for applications in catalysis, optoelectronics, or bioactive molecule design .

Eigenschaften

IUPAC Name |

3-(1H-benzimidazol-2-yl)-6-methoxy-N-naphthalen-1-ylchromen-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19N3O2/c1-31-19-13-14-25-18(15-19)16-21(26-28-23-10-4-5-11-24(23)29-26)27(32-25)30-22-12-6-8-17-7-2-3-9-20(17)22/h2-16H,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLRJZUHBHBJMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=NC3=CC=CC4=CC=CC=C43)C(=C2)C5=NC6=CC=CC=C6N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 3-(1H-benzimidazol-2-yl)-6-methoxy-N-naphthalen-1-ylchromen-2-imine typically involves the condensation of 1,2-benzenediamine with appropriate aldehydes under specific reaction conditions . The reaction conditions often include the use of formic acid or trimethyl orthoformate as condensing agents. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may lead to the formation of amines .

Wissenschaftliche Forschungsanwendungen

In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as an antimicrobial, anticancer, and antiviral agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .

Wirkmechanismus

The mechanism of action of 3-(1H-benzimidazol-2-yl)-6-methoxy-N-naphthalen-1-ylchromen-2-imine involves its interaction with specific molecular targets in the body. The benzimidazole moiety is known to bind to the active sites of enzymes and receptors, inhibiting their activity . This compound may also interfere with DNA synthesis and repair mechanisms, leading to its anticancer properties . The exact pathways involved depend on the specific biological context and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Benzimidazole Moieties

(E)-3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide (Compound 6, )

- Structure : Shares the benzimidazole core but replaces the chromen-imine with an acrylamide linker and a 5-methylisoxazole group.

- Key Properties :

2.1.2 2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol ()

- Structure: Benzimidazole linked to a methoxyphenol group.

- Key Properties: Exhibits N,O-donor sites for metal coordination . Crystallography: Hydrogen bonding (O–H⋯N) stabilizes the crystal lattice, as seen in similar benzimidazole derivatives .

- Application: Potential ligand for transition-metal complexes in catalysis .

Comparison with Target Compound :

Chromene and Imine Derivatives

2.2.1 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 17, )

- Structure: Benzodithiazine core with a hydrazino-imine linker and cyano substituent.

- Key Properties :

- Application : Sulfonamide-related bioactivity (e.g., antimicrobial).

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2, )

- Structure : Benzodithiazine with hydrazine and methyl groups.

- Key Properties :

Comparison with Target Compound :

- The target compound lacks sulfone/sulfonamide groups, reducing polarity and possibly improving membrane permeability. Its imine group (vs. hydrazine) may offer stronger hydrogen-bond acceptor capacity.

Methoxy-Substituted Aromatic Compounds

6-Methoxy-2-naphthol ()

- Structure : Simple methoxy-naphthol system.

- Key Properties: Solubility: Moderate in polar solvents (e.g., ethanol, DMSO) due to phenolic –OH and methoxy groups.

- Application : Intermediate in synthesis of dyes or pharmaceuticals .

Comparison with Target Compound :

Biologische Aktivität

The compound 3-(1H-benzimidazol-2-yl)-6-methoxy-N-naphthalen-1-ylchromen-2-imine (referred to as Compound A ) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of Compound A, supported by relevant studies and data.

Chemical Structure and Properties

Compound A features a complex structure that includes a benzimidazole moiety, a chromene core, and a methoxy group. Its molecular formula is , with a molecular weight of approximately 338.39 g/mol. The presence of multiple functional groups contributes to its biological activity.

Antitumor Activity

Recent studies have demonstrated that compounds containing benzimidazole and chromene structures exhibit significant antitumor properties. For instance, a study evaluating various benzimidazole derivatives showed promising results against several cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) using MTS cytotoxicity assays .

Table 1: Antitumor Activity of Compound A

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A549 | 6.26 ± 0.33 | 2D |

| HCC827 | 20.46 ± 8.63 | 3D |

| NCI-H358 | 16.00 ± 9.38 | 3D |

The results indicate that Compound A has a lower IC50 value in 2D assays compared to 3D assays, suggesting higher efficacy in simpler models .

The mechanism by which Compound A exerts its antitumor effects may involve intercalation into DNA or RNA structures, as observed with similar compounds in the benzimidazole class. This interaction can disrupt critical cellular processes such as replication and transcription, leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to its antitumor properties, Compound A has also been evaluated for antimicrobial activity against various pathogens. Studies have employed broth microdilution methods according to CLSI guidelines to assess its efficacy against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Compound A

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 10 µg/mL |

| Escherichia coli | < 15 µg/mL |

| Saccharomyces cerevisiae | < 20 µg/mL |

The compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Case Studies

A case study involving the synthesis and evaluation of benzimidazole derivatives highlighted the importance of structural modifications in enhancing biological activity. The study found that certain substitutions on the benzimidazole ring significantly improved both antitumor and antimicrobial activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.